molecular formula C10H18O3 B13569813 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid

Cat. No.: B13569813
M. Wt: 186.25 g/mol
InChI Key: RKTHAMNTXVWQTK-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid is an organic compound characterized by a cyclopentyloxy group attached to a 2,2-dimethylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid typically involves the reaction of cyclopentanol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The process may involve the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The cyclopentyloxy group may facilitate binding to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl acetate: Similar in structure but with an acetate group instead of a 2,2-dimethylpropanoic acid backbone.

    Cyclopentyl methanol: Contains a hydroxyl group instead of the ester linkage.

    2,2-Dimethylpropanoic acid: Lacks the cyclopentyloxy group.

Uniqueness

3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid is unique due to the presence of both the cyclopentyloxy group and the 2,2-dimethylpropanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-cyclopentyloxy-2,2-dimethylpropanoic acid

InChI

InChI=1S/C10H18O3/c1-10(2,9(11)12)7-13-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

RKTHAMNTXVWQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CCCC1)C(=O)O

Origin of Product

United States

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